molecular formula C11H15Cl2N3O B2781766 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 1503503-78-3

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B2781766
CAS No.: 1503503-78-3
M. Wt: 276.16
InChI Key: ZIGBGRVMTSVGTJ-UHFFFAOYSA-N
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Description

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-2-8-6-9(14-11(8)13-3-1)10-7-12-4-5-15-10;;/h1-3,6,10,12H,4-5,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGBGRVMTSVGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrrolopyridine derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves several chemical transformations that yield derivatives with various substituents. The core pyrrolopyridine structure is recognized for its ability to interact with biological targets effectively.

Inhibition of Protein Kinases

Research indicates that derivatives of the pyrrolopyridine structure, including 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride, exhibit inhibitory effects on various protein kinases. These enzymes are crucial in signaling pathways associated with cancer progression.

  • Case Study : A study highlighted the compound's potential as an inhibitor of the Insulin Growth Factor 1 Receptor (IGF1R), which is implicated in solid tumors. The inhibition of IGF1R can lead to reduced tumor growth and proliferation .

Phosphodiesterase Inhibition

Another significant application is the inhibition of phosphodiesterase enzymes, particularly PDE4B. Compounds derived from the pyrrolopyridine scaffold have shown selective inhibition against PDE4B, which is relevant for treating inflammatory diseases.

  • Case Study : A series of studies evaluated various derivatives for their PDE4B inhibitory activity, demonstrating IC50 values ranging from 0.11 to 1.1 μM. These findings suggest that such compounds could be developed further for clinical applications targeting inflammatory conditions .

Anticancer Properties

The anticancer properties of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride have been explored through its effects on cancer cell lines.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (nM)Mechanism of Action
Compound 4hMDA-MB-231900Induces apoptosis and inhibits migration
Compound X4T11900Inhibits proliferation

The data indicate that certain derivatives significantly inhibit the proliferation of breast cancer cells while inducing apoptosis, making them promising candidates for cancer therapy .

Mechanism of Action

The mechanism of action of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological properties. Its morpholine ring enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Biological Activity

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core with a morpholine substituent. Its molecular formula is C12H14Cl2N4, and it is often studied in the context of its dihydrochloride salt form, which enhances its solubility and bioavailability.

Research indicates that 2-morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride exhibits various biological activities through multiple mechanisms:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : This compound has been identified as a potent inhibitor of FGFRs, which are crucial in various signaling pathways related to cell proliferation and survival. For instance, derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown IC50 values in the nanomolar range against FGFR1–4, indicating strong inhibitory potential .
  • Cytotoxic Activity Against Cancer Cells : A series of studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The inhibition of the HGF/MET signaling pathway has been highlighted as a critical mechanism for its anticancer properties .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 ValueReference
FGFR InhibitionFGFR17 nM
FGFR InhibitionFGFR4712 nM
CytotoxicityHep3B Cancer Cells1.9 mM
CytotoxicityVarious Cancer Cell LinesVaries
SGK-1 Kinase InhibitionSGK-1Not specified

Case Studies

Several case studies illustrate the compound's effectiveness in preclinical settings:

  • Inhibition of Tumor Growth : In vitro studies using Hep3B cells demonstrated that treatment with 2-morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride resulted in significant reductions in cell viability and increased apoptosis markers. The expression levels of proteins associated with cell cycle regulation were also altered, indicating a disruption in tumor growth mechanisms.
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes compared to control groups. These findings suggest that the compound not only inhibits cancer cell proliferation but may also impact tumor microenvironment interactions.

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